molecular formula C12H10Cl2N2O2S B3930557 Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)-

Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)-

Cat. No.: B3930557
M. Wt: 317.2 g/mol
InChI Key: AHMACNTYWDYETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)- is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of the 2,4-dichloro and 3-methyl groups on the benzene ring, along with the pyridyl group, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)- typically involves the sulfonation of a suitable benzene derivative followed by chlorination and subsequent introduction of the pyridyl group. One common method involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 3-aminopyridine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound without the dichloro and pyridyl substitutions.

    2,4-Dichlorobenzenesulfonamide: Lacks the pyridyl group but has similar chlorination.

    3-Methylbenzenesulfonamide: Lacks the dichloro and pyridyl groups.

Uniqueness

The unique combination of the 2,4-dichloro, 3-methyl, and pyridyl groups in Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)- imparts distinct chemical properties, making it a valuable compound for specific applications in medicinal and industrial chemistry .

Properties

IUPAC Name

2,4-dichloro-3-methyl-N-pyridin-3-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-8-10(13)4-5-11(12(8)14)19(17,18)16-9-3-2-6-15-7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMACNTYWDYETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332959
Record name 2,4-dichloro-3-methyl-N-pyridin-3-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

309741-69-3
Record name 2,4-dichloro-3-methyl-N-pyridin-3-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)-
Reactant of Route 3
Reactant of Route 3
Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)-
Reactant of Route 4
Reactant of Route 4
Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)-
Reactant of Route 5
Reactant of Route 5
Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)-
Reactant of Route 6
Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.